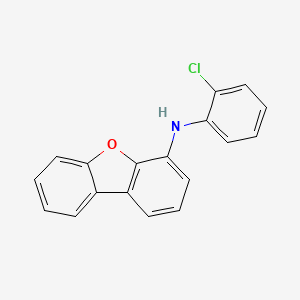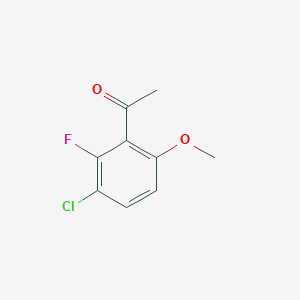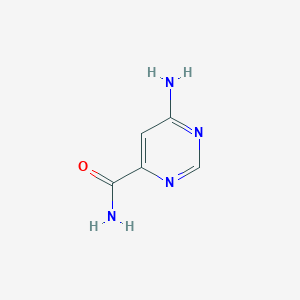
6-Aminopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminopyrimidine-4-carboxamide is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with carbon disulfide in ethanol, followed by cyclization to form the desired pyrimidine ring . Another approach involves the amination of 2-chloro-4-methyl-6-aminopyrimidine with 4,4-difluoropiperidine in the presence of DIPEA in 1-methyl-2-pyrrolidinone at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Aminopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution.
Major Products: The major products formed from these reactions include substituted pyrimidines, which can exhibit enhanced pharmacological properties and serve as intermediates for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
6-Aminopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Medicine: It exhibits potential as an anti-inflammatory, antibacterial, antiviral, and anticancer agent
Wirkmechanismus
The mechanism of action of 6-Aminopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound shares structural similarities with 6-Aminopyrimidine-4-carboxamide and exhibits comparable pharmacological properties.
2,4-Dichloro-5-methylpyrimidine: Another pyrimidine derivative with significant biological activity.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in various scientific fields highlight its significance.
Eigenschaften
Molekularformel |
C5H6N4O |
|---|---|
Molekulargewicht |
138.13 g/mol |
IUPAC-Name |
6-aminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H6N4O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) |
InChI-Schlüssel |
JLTSEIZANHBJML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
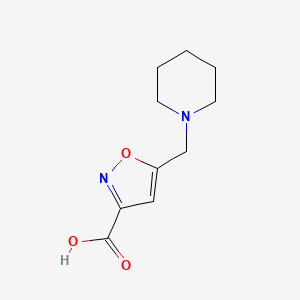

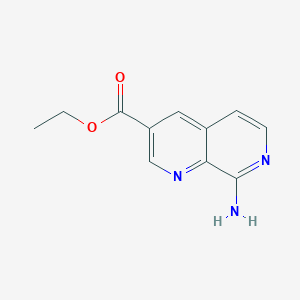

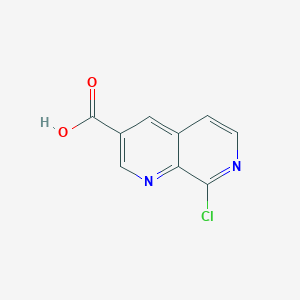


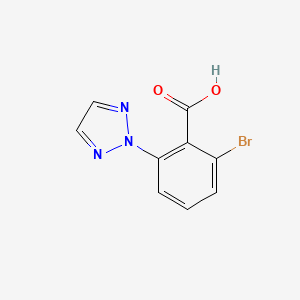

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
